Propiverine N-oxide

Muscarinic Receptor Antagonism Radioligand Binding Bladder Selectivity

Researchers developing LC-MS/MS methods for propiverine pharmacokinetic studies face challenges sourcing a high-purity Propiverine N-oxide (M-1) reference standard with verified dual pharmacological activity. • Muscarinic antagonist (Ki = 6.50 µM) with concurrent L-type Ca²⁺ channel blockade - enabling deconvolution of parent drug vs. metabolite pharmacodynamics. • Validated for calibration curves (LLOQ: 2-4 ng/mL) in preclinical/clinical bioanalytical assays. • Species-specific IC50 benchmarks (human: 39 µM; pig: 12.5 µM; mouse: 12.9 µM) for cross-species tissue model qualification.

Molecular Formula C23H29NO4
Molecular Weight 383.5 g/mol
CAS No. 111071-96-6
Cat. No. B1234086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropiverine N-oxide
CAS111071-96-6
Synonyms1-methyl-4-piperidyl diphenylpropoxyacetate N-oxide
P4NO cpd
propiverine N-oxide
Molecular FormulaC23H29NO4
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC[N+](CC3)(C)[O-]
InChIInChI=1S/C23H29NO4/c1-3-18-27-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)28-21-14-16-24(2,26)17-15-21/h4-13,21H,3,14-18H2,1-2H3
InChIKeyUCEROFWFVDOVSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propiverine N-oxide (CAS 111071-96-6) Procurement and Identification Guide for Overactive Bladder Research


Propiverine N-oxide (CAS 111071-96-6), also referred to as M-1 or P-4(N→O), is the principal active metabolite of the antimuscarinic agent propiverine, which is clinically indicated for the management of overactive bladder (OAB) [1]. Following oral administration of propiverine, extensive first-pass hepatic metabolism occurs primarily via cytochrome P450 3A4 (CYP3A4)-mediated N-oxidation, resulting in the formation of this N-oxide derivative [2]. This metabolite is of significant scientific and industrial interest because it retains pharmacological activity at both muscarinic acetylcholine receptors and L-type calcium channels, contributing substantially to the overall therapeutic effect of propiverine-based formulations [3][4].

Propiverine N-oxide (CAS 111071-96-6) vs. In-Class Metabolites: Why Generic Substitution Is Scientifically Inadequate


Propiverine N-oxide (M-1/P-4(N→O)) cannot be considered functionally interchangeable with other antimuscarinic drug metabolites or even with its parent compound, propiverine, due to its distinct dual mechanism of action and unique pharmacokinetic profile. While many OAB drug metabolites, such as N-desethyloxybutynin (DEOB) from oxybutynin or 5-hydroxymethyltolterodine (5-HM) from tolterodine, act primarily as potent, high-affinity muscarinic antagonists [1], propiverine N-oxide exhibits a unique, balanced dual pharmacology: it acts as a moderate-affinity muscarinic antagonist (Ki = 6.50 µM in rat bladder) and concurrently as a significant L-type calcium channel antagonist [2]. This dual action, particularly the calcium channel antagonism, is a key differentiator, as it directly contributes to the relaxation of bladder smooth muscle via a mechanism distinct from pure antimuscarinics. Furthermore, the distinct pharmacokinetic behavior of propiverine N-oxide, including its specific accumulation in the bladder tissue following oral administration of the parent drug, establishes a scientific basis for its procurement as a unique research tool, rendering generic substitution with other class members or their metabolites inappropriate for studies aiming to replicate the precise pharmacological profile of propiverine therapy [3].

Quantitative Differentiation Guide: Propiverine N-oxide (CAS 111071-96-6) vs. Key Comparators


Muscarinic Receptor Affinity Comparison: Propiverine N-oxide vs. Propiverine and M-2

In a direct comparative in vitro study using rat bladder tissue, propiverine N-oxide (M-1) demonstrated a muscarinic receptor binding affinity (Ki) that was 22-fold lower (i.e., higher Ki value) than that of the parent drug propiverine, and 31-fold lower than that of the other major active metabolite, M-2 [1]. This indicates that while M-1 is an active antimuscarinic, it is significantly less potent at this receptor subtype than the other major pharmacologically active species in the propiverine metabolic pathway.

Muscarinic Receptor Antagonism Radioligand Binding Bladder Selectivity

L-Type Calcium Channel Antagonist Activity: Propiverine N-oxide vs. Propiverine

Propiverine N-oxide (P-4(N→O)) demonstrates significant binding to L-type calcium channel antagonist receptors, a key differentiator from many other antimuscarinic agents. In a direct comparative radioligand binding study, the Ki value for propiverine N-oxide at these channels was found to be significantly greater than that of the parent compound propiverine in the rat bladder [1]. This indicates a lower binding affinity (higher Ki) but confirms its direct interaction with calcium channels, a mechanism that contributes to the overall spasmolytic effect.

Calcium Channel Antagonism L-type Calcium Channel Smooth Muscle Relaxation

Functional Inhibition of L-Type Calcium Currents: Propiverine N-oxide vs. Propiverine

Using patch-clamp electrophysiology on murine urinary bladder myocytes, propiverine N-oxide (M-1) was shown to inhibit voltage-dependent L-type calcium currents (ICa) in a concentration-dependent manner, but with a lower potency compared to the parent drug [1]. This functional data confirms its role as a calcium channel antagonist.

Patch-Clamp Electrophysiology Calcium Current Inhibition Smooth Muscle

Species-Specific Inhibition of Detrusor Muscle Contraction by Propiverine N-oxide

Propiverine N-oxide exhibits species-dependent potency in inhibiting detrusor muscle contraction, a crucial consideration for preclinical model selection. Quantitative IC50 values have been established for human, pig, and mouse tissue, providing a comparative baseline for functional studies [1].

Ex Vivo Pharmacology Detrusor Muscle Organ Bath Studies

Analytical Method Validation and Quantitative Ranges for Propiverine N-oxide in Human Plasma

For accurate quantification in biological matrices, validated LC-MS/MS methods have been established for propiverine N-oxide. These methods provide defined quantitative ranges and lower limits of quantitation (LLOQ), which are essential for reliable pharmacokinetic assessments [1][2]. The use of stable isotope-labeled internal standards (e.g., M-1-d10) ensures high precision and accuracy [2].

Bioanalysis LC-MS/MS Pharmacokinetics

Bladder-Specific Distribution and Exposure of Propiverine N-oxide (M-2) Following Oral Propiverine Administration

Following oral administration of propiverine in rats, the metabolite M-2 (the N-oxide lacking the aliphatic side chain) demonstrated a marked and specific accumulation in the bladder tissue, with its concentration in the bladder being the highest among all tissues examined. This contrasts with the behavior of other metabolites and the parent drug [1]. Additionally, in plasma, the unbound concentration of M-2 comprised more than 90% of the sum of all unbound propiverine equivalents, indicating that this metabolite is the predominant circulating active species [1].

Tissue Distribution Pharmacokinetics Bladder Selectivity

High-Value Application Scenarios for Propiverine N-oxide (CAS 111071-96-6) in R&D and Quality Control


In Vitro Pharmacological Dissection of Propiverine's Dual Mechanism of Action

Procurement of propiverine N-oxide is essential for researchers aiming to deconvolute the relative contributions of antimuscarinic versus calcium channel antagonist activities to the overall therapeutic effect of propiverine. By using the pure metabolite in parallel experiments with the parent compound and the more potent M-2 metabolite, investigators can quantitatively assess the specific role of each component in functional assays such as isolated bladder strip contractility or cellular calcium flux. This is directly supported by the distinct Ki values for muscarinic receptors (6.50 µM) and L-type calcium channels (Ki > propiverine) documented in Section 3 [1][2].

Development and Validation of Bioanalytical Methods for Pharmacokinetic Studies

The establishment and validation of LC-MS/MS methods for quantifying propiverine N-oxide in biological matrices is a critical step in any clinical or preclinical pharmacokinetic study of propiverine. As this metabolite is a major circulating species, a high-purity reference standard of propiverine N-oxide is non-negotiable for creating calibration curves and quality control samples, as well as for use as an analytical standard for method development [1]. The validated quantitative ranges (e.g., LLOQ of 2-4 ng/mL) described in Section 3 provide a direct benchmark for method performance [2][3].

Preclinical In Vivo Studies to Model Bladder-Selective Pharmacodynamics

For in vivo studies designed to investigate the bladder-selective binding and functional effects of propiverine therapy, propiverine N-oxide and its analog M-2 are indispensable tools. While M-2 is the predominant N-oxide in plasma and exhibits high bladder accumulation [1], propiverine N-oxide (M-1) is the primary initial metabolite and a key component of the overall N-oxide pool. Using these compounds in comparative in vivo models (e.g., rodent cystometry) allows for a direct assessment of how the N-oxide metabolite class contributes to the therapeutic index, specifically the ratio of desired bladder effects to unwanted side effects like dry mouth [1].

Species-Specific Efficacy Screening in Ex Vivo Tissue Models

The documented variation in functional potency of propiverine N-oxide across species (IC50 of 39 µM in human, 12.5 µM in pig, and 12.9 µM in mouse detrusor) [1] makes it a valuable reference compound for screening and validating ex vivo tissue models from different species. Researchers can use propiverine N-oxide to benchmark the pharmacological responsiveness of their tissue preparations, ensuring that species-specific differences in drug sensitivity are accounted for when translating findings from animal models to potential human applications.

Technical Documentation Hub

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